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This technical guide provides a comprehensive overview of the spectroscopic data for the

branched alkane, 3-Ethyl-5-methylheptane (C10H22). The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics.

Introduction
3-Ethyl-5-methylheptane is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .

[1] As an isomer of decane, its structural characterization relies heavily on modern

spectroscopic techniques. This guide presents predicted and characteristic data obtained

through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a foundational dataset for

its identification and analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the scarcity of publicly available experimental NMR data for 3-Ethyl-5-methylheptane,

the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm)

relative to tetramethylsilane (TMS). These predictions are based on established principles of

NMR spectroscopy, where the chemical environment of each proton and carbon atom dictates

its resonance frequency.[2]
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¹H NMR Spectroscopy
The proton NMR spectrum of 3-Ethyl-5-methylheptane is expected to exhibit complex splitting

patterns due to the presence of multiple chemically non-equivalent protons and diastereotopic

relationships. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-5-methylheptane

Atom #
Chemical Shift
(ppm)

Multiplicity Integration

1 ~ 0.9 Triplet 3H

2 ~ 1.2 - 1.4 Multiplet 2H

3 ~ 1.4 - 1.6 Multiplet 1H

4 ~ 1.1 - 1.3 Multiplet 2H

5 ~ 1.5 - 1.7 Multiplet 1H

6 ~ 1.2 - 1.4 Multiplet 2H

7 ~ 0.9 Triplet 3H

8 (CH₃) ~ 0.85 Triplet 3H

9 (CH₂) ~ 1.2 - 1.4 Multiplet 2H

10(CH₃) ~ 0.8 Doublet 3H

Note: These are estimated values. Actual experimental values may vary.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to show distinct signals for each unique carbon atom in

the molecule. The predicted chemical shifts are detailed in Table 2. Saturated sp³-hybridized

carbons in alkanes typically resonate in the range of 0-90 ppm.[3]

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-5-methylheptane
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Atom # Chemical Shift (ppm)

1 ~ 10-15

2 ~ 20-30

3 ~ 35-45

4 ~ 30-40

5 ~ 30-40

6 ~ 25-35

7 ~ 10-15

8 (CH₃) ~ 10-15

9 (CH₂) ~ 20-30

10(CH₃) ~ 15-25

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethyl-5-methylheptane, like other alkanes, is characterized by

absorptions corresponding to C-H and C-C bond vibrations. The key expected absorption

bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Frequencies for 3-Ethyl-5-methylheptane

Vibrational Mode Frequency Range (cm⁻¹) Intensity

C-H Stretch 2850-3000 Strong

C-H Bend (CH₂) 1450-1470 Medium

C-H Bend (CH₃) 1370-1380 Medium

C-C Stretch 800-1300 Weak
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The spectrum is dominated by the strong C-H stretching vibrations just below 3000 cm⁻¹.[4][5]

The bending vibrations for methylene (CH₂) and methyl (CH₃) groups appear in the 1470-1370

cm⁻¹ region.[6] The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of C-C

stretching and other bending vibrations unique to the molecule's structure.[6]

Mass Spectrometry (MS)
The mass spectrum of 3-Ethyl-5-methylheptane is expected to show a molecular ion peak

(M⁺) at m/z = 142, corresponding to its molecular weight. However, for branched alkanes, the

molecular ion peak is often of low abundance or absent.[7][8] Fragmentation will preferentially

occur at the branching points to form more stable secondary and tertiary carbocations.[7][8]

Table 4: Expected Key Fragments in the Mass Spectrum of 3-Ethyl-5-methylheptane

m/z Proposed Fragment

113 [M - C₂H₅]⁺

99 [M - C₃H₇]⁺

85 [M - C₄H₉]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Cleavage of the ethyl group at the C3 position or the propyl group at the C5 position are likely

fragmentation pathways. The resulting spectrum will be a complex pattern of fragment ions,

with the most abundant peaks corresponding to the most stable carbocations formed.[9]

Experimental Protocols
The following sections outline the general experimental methodologies for obtaining the

spectroscopic data discussed.
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NMR Spectroscopy
A sample of 3-Ethyl-5-methylheptane (typically 5-50 mg) is dissolved in a deuterated solvent

(e.g., chloroform-d, CDCl₃) and placed in a 5 mm NMR tube.[10] The spectrum is acquired on

an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. The

instrument is locked onto the deuterium signal of the solvent to maintain a stable magnetic

field. Shimming is performed to optimize the homogeneity of the magnetic field and improve

spectral resolution.[10] For ¹H NMR, a number of scans are acquired to achieve an adequate

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low

natural abundance of the ¹³C isotope.[10] The resulting free induction decay (FID) is then

subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Chemical

shifts are referenced to the residual solvent peak or an internal standard like TMS.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically obtained using an FT-IR spectrometer equipped with an attenuated

total reflectance (ATR) accessory. A small drop of liquid 3-Ethyl-5-methylheptane is placed

directly onto the ATR crystal.[11] A background spectrum of the clean, empty ATR crystal is

recorded first. Then, the sample spectrum is recorded and the background is automatically

subtracted by the instrument's software.[12] The spectrum is typically scanned over the mid-

infrared range (e.g., 4000 to 650 cm⁻¹).[12]

Mass Spectrometry
Mass spectra are commonly obtained using a mass spectrometer coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. The sample is injected into

the GC, where it is vaporized and separated from any impurities. The separated compound

then enters the ion source of the mass spectrometer. In the ion source, the molecules are

ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-

energy electron beam.[13] This process forms the molecular ion and induces fragmentation.

The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).[14] A detector measures the abundance of each ion,

and the data is plotted as a mass spectrum.[15]

Logical Relationships in Spectroscopic Analysis
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The structural features of 3-Ethyl-5-methylheptane directly give rise to its characteristic

spectroscopic data. The following diagram illustrates this relationship.

Figure 1. Relationship between Molecular Structure and Spectroscopic Data
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Figure 1. Relationship between Molecular Structure and Spectroscopic Data
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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